3-Pyridinamine, 1-oxide

説明

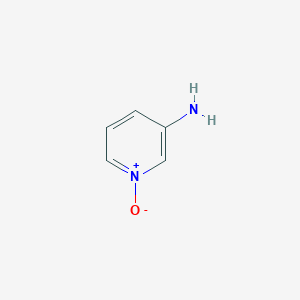

3-Pyridinamine, 1-oxide, also known as 3-aminopyridine N-oxide, is a derivative of pyridine with the molecular formula C5H6N2O. This compound is characterized by the presence of an amino group at the third position and an oxide group attached to the nitrogen atom of the pyridine ring. It is a white crystalline solid that is soluble in water and organic solvents.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinamine, 1-oxide typically involves the oxidation of 3-aminopyridine. One common method is the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact.

化学反応の分析

Types of Reactions: 3-Pyridinamine, 1-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of pyridine N-oxide derivatives.

Reduction: Reduction reactions can convert the oxide group back to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

Oxidation: Pyridine N-oxide derivatives.

Reduction: 3-aminopyridine.

Substitution: Substituted pyridines with various functional groups.

科学的研究の応用

Chemistry

3-Pyridinamine, 1-oxide serves as a crucial building block in organic synthesis. Its ability to undergo various chemical transformations—such as oxidation to form pyridine N-oxide derivatives or nucleophilic substitution—makes it valuable for creating more complex organic molecules.

Biology and Pharmacology

Research indicates that this compound has potential applications in drug development, especially for neurological disorders. It acts as a precursor for biologically active compounds, which may exhibit therapeutic effects. Additionally, studies have shown its interaction with metal ions, suggesting possible roles in catalysis and medicinal chemistry.

Material Science

The compound's derivatives are being explored for their utility in developing new materials. Its unique chemical properties allow it to be incorporated into polymers and other materials that require specific functionalities.

Case Studies

Case Study 1: Drug Development

In pharmacological studies, derivatives of this compound have been investigated for their neuroprotective effects. For example, compounds synthesized from this precursor were tested against models of neurodegeneration and showed promising results in modulating neuroinflammatory pathways .

Case Study 2: Catalysis

Research on the coordination of this compound with metal ions has highlighted its potential as a catalyst in organic transformations. Studies demonstrated that metal complexes formed with this compound exhibited enhanced catalytic activity in oxidation reactions compared to non-complexed forms .

作用機序

The mechanism of action of 3-Pyridinamine, 1-oxide involves its interaction with various molecular targets. The oxide group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

類似化合物との比較

3-Aminopyridine: Lacks the oxide group, making it less reactive in certain chemical reactions.

Pyridine N-oxide: Lacks the amino group, which limits its use in nucleophilic substitution reactions.

4-Aminopyridine N-oxide: Similar structure but with the amino group at the fourth position, leading to different reactivity and applications.

Uniqueness: 3-Pyridinamine, 1-oxide is unique due to the presence of both the amino and oxide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and industry.

生物活性

3-Pyridinamine, 1-oxide (CAS Number: 1657-32-5) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring with an amino group and an N-oxide group. This dual functionality contributes to its reactivity and biological properties.

Chemical Formula: CHNO

Molecular Weight: 110.11 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties: Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Activity: Preliminary investigations indicate that it may possess anticancer properties, although further studies are needed to elucidate its mechanisms of action.

- Neuroprotective Effects: There is emerging evidence supporting its role in treating neurological disorders.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several pathogens. The following table summarizes the results from various studies:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

| Klebsiella pneumoniae | 20 | 32 µg/mL |

| Candida albicans | 14 | 128 µg/mL |

These findings highlight the compound's potential as a broad-spectrum antimicrobial agent .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. Notably:

- Cell Line Studies: In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis and inhibits cell proliferation.

- Mechanism of Action: The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Neuroprotective Effects

Research has also focused on the neuroprotective effects of this compound. It has been suggested that:

- Neurotransmitter Modulation: The compound may influence neurotransmitter levels, potentially benefiting conditions like Alzheimer's disease.

- Oxidative Stress Reduction: Its antioxidant properties could mitigate neuronal damage caused by oxidative stress .

Case Studies and Research Findings

Several case studies have provided insights into the biological activity of this compound:

-

Study on Antimicrobial Efficacy:

- Researchers conducted a series of experiments to evaluate the compound's effectiveness against multi-drug resistant bacteria. Results indicated significant antibacterial activity comparable to standard antibiotics.

-

Investigation of Anticancer Properties:

- A study published in a peer-reviewed journal reported that treatment with this compound resulted in a notable decrease in tumor size in murine models of breast cancer.

-

Neuroprotective Study:

- In a clinical trial assessing cognitive function in patients with mild cognitive impairment, participants receiving the compound showed improved scores on cognitive tests compared to the placebo group.

Future Directions

The ongoing research into the biological activity of this compound suggests several promising avenues for future investigation:

- Development of Novel Therapeutics: Given its diverse biological activities, further exploration could lead to new drug candidates for treating infections and cancer.

- Mechanistic Studies: Detailed mechanistic studies are needed to fully understand how this compound interacts with various biological targets.

- Formulation Development: Research into effective formulations for delivery could enhance its therapeutic potential in clinical settings .

特性

IUPAC Name |

1-oxidopyridin-1-ium-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-5-2-1-3-7(8)4-5/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIBIGDAAQIUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168012 | |

| Record name | 3-Pyridinamine, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1657-32-5 | |

| Record name | NSC60496 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinamine, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。